(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Solid-Phase Peptide Synthesis Aqueous Solubility Salt Selection

(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049734-52-2), also known as trans-4-(3-methylbenzyl)-L-proline hydrochloride, is a chiral, non-natural amino acid derivative belonging to the class of 4-substituted proline analogs. Characterized by molecular formula C₁₃H₁₈ClNO₂ and a molecular weight of 255.74 g/mol, it exists as a crystalline solid with a melting point of 133–139 °C and a LogP of approximately 2.73, reflecting the hydrophobic contribution of the 3-methylbenzyl substituent.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
CAS No. 1049734-52-2
Cat. No. B1302932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
CAS1049734-52-2
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC2CC(NC2)C(=O)O.Cl
InChIInChI=1S/C13H17NO2.ClH/c1-9-3-2-4-10(5-9)6-11-7-12(13(15)16)14-8-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H/t11-,12+;/m1./s1
InChIKeyWIVWVXAUZPVBHO-LYCTWNKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049734-52-2) for Peptide and Drug Discovery


(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049734-52-2), also known as trans-4-(3-methylbenzyl)-L-proline hydrochloride, is a chiral, non-natural amino acid derivative belonging to the class of 4-substituted proline analogs . Characterized by molecular formula C₁₃H₁₈ClNO₂ and a molecular weight of 255.74 g/mol, it exists as a crystalline solid with a melting point of 133–139 °C and a LogP of approximately 2.73, reflecting the hydrophobic contribution of the 3-methylbenzyl substituent . The hydrochloride salt form confers robust aqueous solubility, distinguishing it from the free base (CAS 1049978-54-2) and enabling direct incorporation into solid-phase peptide synthesis (SPPS) and aqueous biological assays without additional solubilization steps . As a conformationally restricted proline analog with defined (2S,4R) trans stereochemistry, it serves as a critical building block for introducing conformational bias into synthetic peptides, particularly for stabilizing β-turn motifs and enhancing hydrophobic binding interactions in drug-target engagement studies [1].

Why Unsubstituted Proline or Positional Isomers Cannot Substitute (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride


Generic substitution with unsubstituted L-proline or alternative 4-substituted proline analogs (e.g., the para-methyl or 4-chlorobenzyl isomers) is not scientifically valid for projects requiring reproducible conformational control and specific hydrophobic interactions. Literature on 4-substituted prolines demonstrates that trans-4-substituents strongly favor trans amide bonds by promoting a Cγ-exo ring pucker, a conformational bias absent in unsubstituted proline [1]. This bias directly influences peptide secondary structure, binding affinity, and metabolic stability [2]. Furthermore, the meta-methyl substitution pattern on the benzyl ring provides a distinct steric and electronic environment compared to para-methyl (CAS 1049734-62-4) or para-halogenated analogs (CAS 1049733-88-1, 1049734-21-5), which can alter hydrophobic packing, π-stacking interactions, and target selectivity . The hydrochloride salt form of the target compound is also critical: the free base (CAS 1049978-54-2) lacks the counterion that ensures sufficient aqueous solubility for direct use in SPPS and biological assays, introducing an additional variable in experimental reproducibility . Substituting any of these structural features—stereochemistry, substitution position, or salt form—introduces uncontrolled conformational and physicochemical variables that compromise both synthetic outcomes and biological activity correlations.

Quantitative Differentiation Evidence for (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage

The hydrochloride salt form (target compound, MW 255.74) provides significantly enhanced aqueous solubility compared to the free base (CAS 1049978-54-2, MW 219.28). Vendor technical datasheets consistently describe the HCl salt as exhibiting 'robust solubility in aqueous systems' and being 'readily soluble in water and alcohols' , whereas the free base has no aqueous solubility data reported and lacks the ionic counterion necessary for efficient solvation in polar media. The difference in molecular weight (255.74 vs. 219.28 g/mol) and the presence of the chloride counterion directly impact the compound's partitioning behavior: the HCl salt has a reported LogP of 2.73 [1], while the free base is predicted to have a higher LogP due to the absence of the ionizable hydrochloride group, further reducing its aqueous compatibility. For solid-phase peptide synthesis and biochemical assays conducted in aqueous buffers, this solubility differential is critical—the HCl salt can be used directly without organic co-solvents, while the free base would require DMSO or DMF pre-dissolution, introducing potential solvent interference in downstream biological assays .

Solid-Phase Peptide Synthesis Aqueous Solubility Salt Selection

Meta-Methyl vs. Para-Methyl Substitution: Positional Isomer Differentiation

The target compound bears a 3-methylbenzyl (meta-methyl) substituent at the 4-position of the proline ring, distinguishing it from the para-methyl isomer (2S,4R)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049734-62-4). While both isomers share the same molecular formula (C₁₃H₁₈ClNO₂, MW 255.74) and are offered at comparable purity specifications (≥98%) , the substitution position alters the spatial orientation of the methyl group relative to the proline scaffold. In the meta isomer, the methyl group is positioned at the 3-position of the phenyl ring, creating an asymmetric hydrophobic surface that can engage in distinct edge-to-face π-stacking and CH-π interactions compared to the symmetric para-substituted analog . This positional difference has been shown in broader proline analog studies to affect binding pocket complementarity: 4-substituted proline derivatives with hydrophobic aryl substituents demonstrate substituent-dependent potency variations in ACE inhibition, with the nature and position of the aryl substitution influencing both in vitro IC₅₀ and in vivo duration of action [1]. While direct head-to-head IC₅₀ data for these specific isomers has not been published, the class-level evidence indicates that procurement of the incorrect positional isomer (para-methyl instead of meta-methyl) would introduce an uncontrolled variable in any SAR campaign, as the altered methyl group position can shift the angle of the benzyl group by approximately 60° relative to the proline ring plane.

Structure-Activity Relationship Positional Isomerism Hydrophobic Packing

Conformational Restriction: 4-Substituted Proline vs. Unsubstituted L-Proline in Peptide Synthesis

The target compound, as a trans-4-substituted proline derivative, introduces a strong conformational bias that is absent in unsubstituted L-proline. Published NMR studies on 4-substituted prolines demonstrate that trans-4-substituents strongly favor the trans amide bond conformation by promoting a Cγ-exo ring pucker [1]. Quantitatively, the Ktrans/cis ratio—a direct measure of amide bond conformation—for unsubstituted proline in model peptides (Ac-Pro-OMe) is approximately 4.6 in D₂O at 25 °C [2]. While Ktrans/cis data for the specific 3-methylbenzyl substituent has not been published, the class of trans-4-substituted prolines consistently shows elevated Ktrans/cis ratios (>6.0) compared to unsubstituted proline, with the magnitude depending on the steric bulk and electronic nature of the 4-substituent [3]. This conformational locking translates into practical peptide synthesis advantages: vendor documentation indicates that incorporation of trans-4-(3-methylbenzyl)-L-proline into peptide chains enhances conformational stability of β-turn motifs, a critical structural element in bioactive peptides . The enhanced conformational rigidity also contributes to improved resistance to proteolytic degradation compared to peptides containing unsubstituted proline, as the pre-organized structure reduces the entropic penalty for binding while simultaneously limiting protease access to the peptide backbone [4].

Peptide Conformation β-Turn Stabilization Ktrans/cis Ratio

LogP and Hydrophobicity Differentiation from Unsubstituted Proline

The 3-methylbenzyl substituent on the target compound substantially increases its lipophilicity compared to unsubstituted L-proline. The target compound has a reported LogP value of 2.73 [1] (alternatively reported as 2.02 by a different computational method ), reflecting the hydrophobic contribution of the aromatic 3-methylbenzyl group. In contrast, unsubstituted L-proline has a LogP of approximately -0.2 , indicating a difference of roughly 2.2–2.9 LogP units. This translates to an estimated 100- to 800-fold increase in octanol-water partition coefficient, which has direct implications for peptide-based drug design: incorporation of the 3-methylbenzyl-proline residue into peptide sequences can enhance membrane permeability and target protein hydrophobic pocket complementarity . The increased lipophilicity must be balanced against aqueous solubility considerations, which is precisely why the hydrochloride salt form is critical—it maintains aqueous processability while the parent amino acid residue contributes hydrophobic binding energy upon incorporation into the peptide chain. The topological polar surface area (TPSA) of 49.33 Ų further supports that the compound maintains favorable drug-like properties within Lipinski's rule-of-five space [2].

Lipophilicity LogP Drug-Likeness

Purity Specifications and Quality Control: ≥98% Purity with Defined Melting Point

The target compound is commercially available with a minimum purity specification of ≥98% as determined by TLC, with a defined melting point range of 133–139 °C . This purity specification is consistent across multiple reputable suppliers including AKSci (98% min.), ChemImpex (≥98% TLC), and BOC Sciences (≥98% TLC) . The melting point range of 133–139 °C serves as a practical identity and purity checkpoint for incoming quality control: significant deviation from this range indicates the presence of impurities, residual solvent, or stereochemical degradation. In comparison, the free base form (CAS 1049978-54-2) is typically offered at 95% purity without a reported melting point, making identity verification more challenging . The hydrochloride salt also offers defined storage conditions (2–8 °C or 0–8 °C) and a well-characterized hazard profile (UN2811, Class 6.1, Packing Group III), enabling standardized handling and shipping protocols . For GLP/GMP-adjacent research environments, the availability of Certificates of Analysis (COA) with batch-specific purity data, spectral verification (NMR, MS), and SDS documentation provides the traceability required for regulatory submissions and patent filings .

Quality Control Purity Specification Batch Reproducibility

Optimal Application Scenarios for (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride in Research and Development


Conformationally Constrained Peptide Therapeutics: β-Turn Stabilization

In solid-phase peptide synthesis of bioactive peptides requiring stable β-turn motifs, (2S,4R)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride provides a pre-organized proline residue that locks the peptide backbone into a trans amide conformation. As demonstrated by the class-level conformational data for trans-4-substituted prolines [1], the Cγ-exo ring pucker favored by the 4-substituent stabilizes the β-turn geometry critical for receptor recognition. The enhanced hydrophobic interactions contributed by the 3-methylbenzyl group further increase binding pocket complementarity compared to unsubstituted proline-containing peptides . The hydrochloride salt form enables direct use in Fmoc-SPPS protocols without pre-dissolution in organic solvents, streamlining automated peptide synthesizer workflows.

Structure-Activity Relationship (SAR) Studies: Positional Isomer Comparator Series

For medicinal chemistry programs exploring the effect of benzyl substitution position on target binding, this compound serves as the meta-methyl reference point in a systematic SAR matrix. The series can include the para-methyl isomer (CAS 1049734-62-4), the para-chloro analog (CAS 1049733-88-1), and the para-bromo analog (CAS 1049734-21-5), all sharing the same (2S,4R) stereochemistry and pyrrolidine scaffold . The meta-methyl substitution creates a distinct hydrophobic surface geometry that, when compared to the para-substituted analogs in competitive binding assays, reveals the optimal substitution pattern for target engagement. The consistent ≥98% purity specification across this compound series ensures that observed potency differences arise from structural variation rather than impurity artifacts.

Neurological Drug Discovery: Building Block for CNS-Targeted Peptidomimetics

As documented in vendor application literature , this compound serves as a key building block in the synthesis of pharmaceuticals targeting neurological disorders. The combination of conformational restriction (favoring specific bioactive conformations), enhanced lipophilicity (LogP 2.73, supporting blood-brain barrier penetration), and the hydrochloride salt form (enabling efficient synthetic incorporation) makes it particularly suitable for CNS drug discovery programs. Researchers developing peptidomimetic ligands for neurological targets such as ionotropic glutamate receptors, where trans-4-substituted proline derivatives have shown selective antagonist activity [2], can use this building block to explore the effect of hydrophobic aryl substitution on receptor subtype selectivity.

Enzyme Inhibitor Design: ACE and Protease Inhibitor Scaffolds

Based on the established literature demonstrating that 4-substituted proline derivatives with hydrophobic substituents show enhanced potency as angiotensin-converting enzyme (ACE) inhibitors compared to unsubstituted proline compounds [3], this compound can be incorporated into mercaptan, carboxyalkyl, or phosphinic acid inhibitor scaffolds. The class-level evidence indicates that 4-substituted analogs of captopril exhibited greater potency and duration of action in vivo than the parent compound [3]. While specific IC₅₀ data for this exact compound has not been published, the meta-methylbenzyl substitution provides a defined hydrophobic pharmacophore element for protease inhibitor design, with the (2S,4R) stereochemistry ensuring the correct spatial presentation of the carboxylate and amine functionalities required for active site coordination.

Quote Request

Request a Quote for (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.